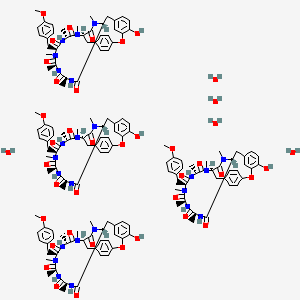
Bouvardin, 5-(N-methyl-L-tyrosine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bouvardin, 5-(N-methyl-L-tyrosine)- is a useful research compound. Its molecular formula is C160H202N24O41 and its molecular weight is 3117.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bouvardin, 5-(N-methyl-L-tyrosine)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bouvardin, 5-(N-methyl-L-tyrosine)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Bouvardin's applications span various domains within biomedical research:
-
Cancer Therapy :
- Antitumor Activity : Bouvardin has demonstrated significant tumor growth inhibition in xenograft models. For instance, studies reported tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .
- Mechanistic Studies : Research indicates that Bouvardin selectively inhibits cancer cell proliferation while sparing normal cells, making it a promising candidate for targeted cancer therapies .
- Molecular Biology :
- Signal Pathway Research :
Case Studies
Several case studies have highlighted the therapeutic potential of Bouvardin:
- Case Study on Cancer Treatment :
- Case Study on Infection Control :
Data Summary
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Cancer Therapy | Inhibition of protein synthesis | Up to 60% tumor growth inhibition at 20 mg/kg |
| Molecular Biology | Translation inhibition | Stabilizes EF2-ribosome complex |
| Signal Pathway Research | Modulation of Wnt/Myc/Notch pathways | IC50 values: Wnt (50 ng/mL), Myc (75 ng/mL) |
| Infection Control | Antimicrobial activity | Effective against multi-drug resistant strains |
Eigenschaften
Molekularformel |
C160H202N24O41 |
|---|---|
Molekulargewicht |
3117.4 g/mol |
IUPAC-Name |
(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone;pentahydrate |
InChI |
InChI=1S/4C40H48N6O9.5H2O/c4*1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53;;;;;/h4*8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50);5*1H2/t4*22-,23-,24+,30-,31+,32+;;;;;/m0000...../s1 |
InChI-Schlüssel |
TUBWTFZPLDUNIL-HJJYVODLSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















